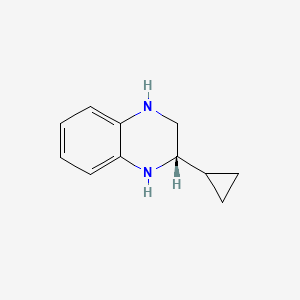
6-Hydroxyquinazoline-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxyquinazoline-4-carbonitrile is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a hydroxyl group at the 6th position and a cyano group at the 4th position makes this compound a unique and valuable compound in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyquinazoline-4-carbonitrile typically involves the reaction of isatoic anhydride with various reagents. One common method includes the reaction of isatoic anhydride with triethyl orthoformate and ammonium acetate in ethanol under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
6-Hydroxyquinazoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinazoline-4,6-dione.
Reduction: The cyano group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinazoline-4,6-dione.
Reduction: 6-Hydroxyquinazoline-4-amine.
Substitution: Various substituted quinazoline derivatives depending on the substituent introduced.
科学的研究の応用
6-Hydroxyquinazoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-Hydroxyquinazoline-4-carbonitrile primarily involves the inhibition of PARP. PARP is an enzyme that plays a crucial role in repairing single-stranded DNA breaks. By inhibiting PARP, this compound can enhance the cytotoxicity of DNA-damaging agents, leading to increased apoptosis in cancer cells . The compound interacts with the catalytic domain of PARP, preventing the enzyme from binding to DNA and carrying out its repair functions.
類似化合物との比較
Similar Compounds
4-Hydroxyquinazoline: Lacks the cyano group at the 4th position.
6-Hydroxyquinoline: Has a similar structure but with a nitrogen atom at a different position in the ring.
Quinazoline-4-carbonitrile: Lacks the hydroxyl group at the 6th position.
Uniqueness
6-Hydroxyquinazoline-4-carbonitrile is unique due to the presence of both the hydroxyl and cyano groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for drug development and other scientific research applications.
特性
分子式 |
C9H5N3O |
|---|---|
分子量 |
171.16 g/mol |
IUPAC名 |
6-hydroxyquinazoline-4-carbonitrile |
InChI |
InChI=1S/C9H5N3O/c10-4-9-7-3-6(13)1-2-8(7)11-5-12-9/h1-3,5,13H |
InChIキー |
VGIZETNNSFFQLR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1O)C(=NC=N2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


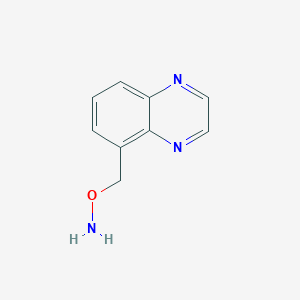
![2,3-Dihydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11913764.png)
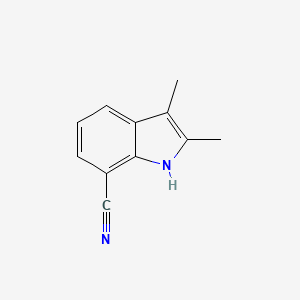



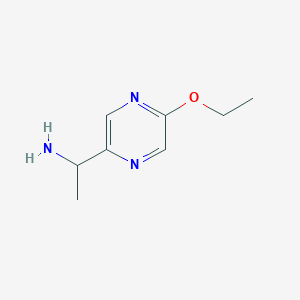
![7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11913784.png)

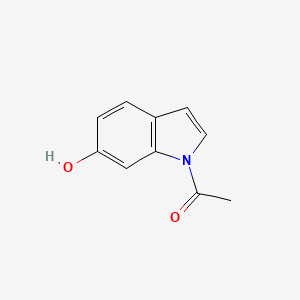

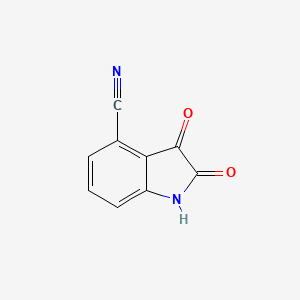
![3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine](/img/structure/B11913820.png)
